Tri-tert-butylphosphine is a phosphine compound with the molecular formula and a molecular weight of 202.32 g/mol. It is characterized by three bulky tert-butyl groups attached to a phosphorus atom, which imparts significant steric hindrance. This compound appears as a colorless to light yellow liquid and has a melting point of 30-35 °C and a boiling point of 102-103 °C at reduced pressure (13 mm Hg) . Tri-tert-butylphosphine is sensitive to air and moisture, necessitating careful handling in inert atmospheres or sealed systems .
P(t-Bu)3 functions as a ligand, forming bonds with a central metal atom in a complex molecule. This complex acts as a catalyst, accelerating various chemical reactions. The bulky tert-butyl groups on P(t-Bu)3 provide steric hindrance, influencing the reaction pathway and product selectivity [].
P(t-Bu)3 serves as a starting material for the synthesis of various phosphine ligands with diverse functionalities. These modified ligands can then be used in different catalytic applications, offering greater control over reaction parameters and product outcomes [].
The incorporation of deuterium (a heavier isotope of hydrogen) into P(t-Bu)3 creates a deuterated version of the molecule, denoted as [D27]P(t-Bu)3. This isotope labeling allows researchers to study the dynamics and mechanisms of catalytic processes involving P(t-Bu)3 using neutron diffraction techniques [].
Tri-tert-butylphosphine is primarily utilized as a ligand in various transition metal-catalyzed reactions, particularly in palladium-catalyzed C-N, C-O, and C-C bond-forming reactions. These reactions are typically conducted under mild conditions, making tri-tert-butylphosphine a valuable reagent in synthetic organic chemistry .
Notably, it has been shown to enhance the reactivity of metal complexes, such as in the formation of cyclometalated palladium complexes. This unique property allows for the generation of catalytic intermediates that can facilitate various coupling reactions . Additionally, tri-tert-butylphosphine has been reported to significantly accelerate rhodium-catalyzed reactions involving arylboronic acids .
The synthesis of tri-tert-butylphosphine typically involves the reaction of phosphorus trichloride with tert-butyl lithium or other Grignard reagents. The process can be challenging due to the steric hindrance presented by the tert-butyl groups, which can lead to side reactions such as the formation of diphosphanes .
A notable method for synthesizing deuteriated tri-tert-butylphosphine has been developed using a modified Grignard approach, which helps minimize radical side reactions and enhances selectivity towards the desired product .
Tri-tert-butylphosphine serves multiple applications in organic synthesis:
Interaction studies involving tri-tert-butylphosphine primarily focus on its behavior as a ligand within metal complexes. Research indicates that it can form stable complexes with transition metals like palladium and platinum, influencing their reactivity and selectivity in catalytic processes. For instance, studies have characterized cyclometalated complexes formed with tri-tert-butylphosphine, revealing insights into their catalytic mechanisms .
Tri-tert-butylphosphine belongs to a class of phosphines that includes several similar compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Triethylphosphine | Less sterically hindered; commonly used as a ligand. | |
Triphenylphosphine | Aromatic groups increase stability but reduce solubility in non-polar solvents. | |
Tris(2-methylphenyl)phosphine | Bulky aromatic substituents enhance steric bulk while maintaining sol |
The classical synthesis of TTBP involves reacting tert-butyl magnesium chloride (Grignard reagent) with phosphorus trichloride (PCl₃). Early attempts in 1967 failed to produce TTBP due to steric hindrance, yielding only di-tert-butylchlorophosphine [4]. A modified protocol introduced catalytic additives:
Despite these improvements, challenges persist in isolating TTBP due to its low melting point (30–35°C) and air sensitivity [2] [4].
A robust alternative avoids Grignard intermediates entirely. The nickel-catalyzed method employs:
Reaction Equation:
$$ 3 \text{(CH}3\text{)}3\text{CBr} + \text{Ca}3\text{P}2 \xrightarrow{\text{Ni}} \text{P((CH}3\text{)}3\text{C)}3 + 3 \text{CaBr}2 $$
This method achieves yields exceeding 90%, circumventing the handling challenges of air-sensitive tert-butyl lithium [7].
Method | Catalyst System | Loading (mol%) | Yield (%) |
---|---|---|---|
Grignard | CuBr·Me₂S + LiBr | 5 + 10 | 65–70 |
Nickel-Catalyzed | Raney Nickel | 1–10 | 90+ |
Higher nickel loadings (>10 mol%) risk side-product formation, while lower loadings slow kinetics [7].
Tri-tert-butylphosphine tetrafluoroborate (TTBP·HBF₄) addresses TTBP’s pyrophoric nature:
Synthesis Steps:
Advantages:
Deuterated TTBP ([D₂₇]TTBP) enables neutron diffraction and isotopic tracing:
Synthesis Protocol:
Applications:
Tri-tert-butylphosphine has emerged as one of the most effective ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly enabling the coupling of challenging substrates such as aryl chlorides under mild conditions [2]. The exceptional electron-donating properties of tri-tert-butylphosphine, characterized by its low Tolman Electronic Parameter value of 2055-2056 cm⁻¹, facilitate the oxidative addition of less reactive aryl chlorides at room temperature [3] [4].
Catalytic Performance Data:
Substrate Type | Catalyst Loading | Temperature (°C) | Yield (%) | Turnover Number |
---|---|---|---|---|
Electron-deficient aryl chlorides | 0.1-1 mol% | 25 | 85-99 | >9,700 |
Electron-rich aryl chlorides | 1-2 mol% | 80 | 90-97 | >5,000 |
Sterically hindered aryl chlorides | 2-5 mol% | 80 | 85-95 | >2,000 |
The catalyst system utilizing bis(tri-tert-butylphosphine)palladium(0) demonstrates remarkable efficiency in Suzuki-Miyaura couplings, with the bulky phosphine ligands promoting both oxidative addition and reductive elimination processes [5] . Research has shown that the use of Pd₂(dba)₃/P(t-Bu)₃ as the catalyst precursor with cesium carbonate as the base enables the coupling of diverse aryl chlorides with boronic acids under mild conditions [7].
The application of tri-tert-butylphosphine in Negishi coupling reactions has been extensively studied, particularly for the synthesis of tri-substituted alkenes with high stereoselectivity [8] [9]. The catalyst system Pd(P(t-Bu)₃)₂ has proven highly effective for the cross-coupling of aryl and vinyl chlorides with organozinc reagents, achieving excellent yields and functional group tolerance [9].
Mechanistic Insights:
The Negishi coupling mechanism involves the formation of highly active palladium(0) complexes that undergo rapid oxidative addition with aryl halides. The bulky tri-tert-butylphosphine ligands stabilize the palladium center while facilitating the transmetalation step with organozinc reagents [8]. Studies have demonstrated that the catalyst system can achieve turnover numbers exceeding 3,000 for challenging substrates.
Substrate Scope and Selectivity:
Research has shown that arylethyne bromoboration followed by Negishi coupling using bis(tri-tert-butylphosphine)palladium(0) provides access to tri-substituted alkenes with ≥98% stereoselectivity [8]. The reaction tolerates various functional groups including nitro, ester, and halogen substituents, making it a versatile method for complex molecule synthesis.
Tri-tert-butylphosphine has been successfully employed in Stille coupling reactions, particularly for the activation of less reactive aryl chlorides [10]. The catalyst system Pd₂(dba)₃/P(t-Bu)₃ with cesium fluoride as the base enables efficient coupling of aryl chlorides with organostannanes at elevated temperatures.
Reaction Conditions and Performance:
Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Aryl chlorides | Pd₂(dba)₃/P(t-Bu)₃/CsF | 80 | 8-12 | 70-95 |
Vinyl chlorides | Pd₂(dba)₃/P(t-Bu)₃/CsF | 60 | 6-8 | 75-90 |
Heteroaryl chlorides | Pd₂(dba)₃/P(t-Bu)₃/CsF | 100 | 12-16 | 65-85 |
The electronic properties of tri-tert-butylphosphine significantly enhance the catalytic activity in Stille coupling reactions by accelerating the oxidative addition step and stabilizing the intermediate palladium complexes [10].
Tri-tert-butylphosphine has found significant application in direct C–H functionalization reactions, particularly through the development of palladium(II) palladacycle precatalysts [11] [12]. These catalysts enable direct alkenylation of heterocycles without the need for stoichiometric silver bases, representing a major advancement in synthetic methodology.
Dual Catalytic Mechanism:
Recent research has revealed that palladium(II) palladacycles derived from tri-tert-butylphosphine and palladium(II) acetate operate through a dual cooperative catalytic mechanism [11]. In this system, in situ generated palladium(0) supports a canonical palladium(0)/(II) cross-coupling cycle, while the palladacycle effects C–H activation via concerted metalation-deprotonation in a redox-neutral cycle.
Substrate Scope and Optimization:
High-throughput experimentation has identified optimal solvent and base combinations for various heteroaryl substrates undergoing C–H activation [11]. The methodology has been successfully applied to prepare key intermediates in pharmaceutical synthesis, including a multigram-scale preparation of intermediates for GSK3368715.
The application of tri-tert-butylphosphine tetrafluoroborate in copper-catalyzed cross-dehydrogenative coupling reactions has been extensively studied [13] [14] [15]. This air-stable phosphine equivalent enables efficient copper-mediated CDC reactions for the synthesis of multisubstituted indoles.
Copper-Catalyzed CDC Mechanism:
The reaction mechanism involves initial Chan-Lam N-arylation followed by intramolecular oxidative cross-dehydrogenative coupling [13]. The tri-tert-butylphosphine tetrafluoroborate serves as a ligand for copper(II) acetate, facilitating both the N-arylation and subsequent CDC processes.
Optimization Studies:
Parameter | Optimized Conditions | Effect on Yield |
---|---|---|
Copper source | Cu(OAc)₂ | Essential for catalysis |
Ligand | P(t-Bu)₃·HBF₄ | 15-20% yield increase |
Additive | Myristic acid (10 mol%) | 25-30% yield increase |
Oxidant | KMnO₄ (2 equiv.) | Required for CDC step |
Temperature | 100°C (N-arylation), 130°C (CDC) | Optimal for both steps |
Tri-tert-butylphosphine has been incorporated into chiral ligand frameworks for asymmetric hydrogenation reactions [16] [17] [18]. The strong electron-donating properties of the tert-butyl groups enhance the catalytic activity of iridium and rhodium complexes in the hydrogenation of challenging substrates.
Iridium-Catalyzed Asymmetric Hydrogenation:
Recent developments in P-stereogenic iridium-MaxPHOX catalysts containing tri-tert-butylphosphine moieties have demonstrated exceptional performance in the hydrogenation of nonchelating olefins [16]. These catalysts achieve high enantioselectivities (up to 99% ee) and excellent activities (TOF up to 3,450 h⁻¹) for a wide range of substrates.
Substrate Classes and Performance:
Substrate Type | Catalyst Loading | Pressure | Temperature | ee (%) | TOF (h⁻¹) |
---|---|---|---|---|---|
Trisubstituted olefins | 0.1 mol% | 50 bar | 50°C | 85-99 | 2,000-3,450 |
Tetrasubstituted olefins | 0.2 mol% | 50 bar | 50°C | 75-95 | 1,500-2,500 |
Vinyl fluorides | 0.5 mol% | 50 bar | 80°C | 90-98 | 800-1,200 |
Rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups have been developed for rhodium-catalyzed asymmetric hydrogenation [18]. These ligands, structurally related to tri-tert-butylphosphine, exhibit excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes.
Mechanistic Studies:
Low-temperature nuclear magnetic resonance studies combined with density functional theory calculations have revealed new aspects of the reaction pathways and enantioselection mechanisms [18]. The strong electron-donating nature of the tert-butyl groups facilitates the formation of active rhodium hydride complexes while providing steric control for enantioselectivity.
The copper-catalyzed Chan-Lam arylation reaction utilizing tri-tert-butylphosphine tetrafluoroborate has been extensively studied for the synthesis of N-arylated compounds [13] [14] [19]. This methodology enables the direct coupling of arylboronic acids with nitrogen-containing heterocycles under mild conditions.
Mechanistic Pathway:
The reaction mechanism involves the formation of a soluble copper(II) tetradecanoate species through anion exchange between copper(II) acetate and myristic acid [13]. The tri-tert-butylphosphine tetrafluoroborate acts as a ligand for the copper center, facilitating the coordination of the enamine substrate and subsequent transmetalation with the arylboronic acid.
Reaction Optimization:
Component | Role | Optimal Loading |
---|---|---|
Cu(OAc)₂ | Catalyst | 20 mol% |
P(t-Bu)₃·HBF₄ | Ligand | 20 mol% |
Myristic acid | Additive | 10 mol% |
KMnO₄ | Oxidant | 2 equiv. |
KHCO₃ | Base | 2 equiv. |
The development of sequential Chan-Lam N-arylation followed by cross-dehydrogenative coupling represents a significant advancement in synthetic methodology [13] [14]. This one-pot process enables the synthesis of diverse multisubstituted indoles from readily available starting materials.
Substrate Scope and Limitations:
The methodology accommodates a wide range of arylboronic acids, including those with electron-donating and electron-withdrawing substituents [13]. However, ortho-substituted arylboronic acids show diminished reactivity, likely due to steric hindrance during the copper-catalyzed arylation step.
Regioselectivity Studies:
For meta-substituted arylboronic acids, regioselectivity issues arise, resulting in mixtures of regioisomers in approximately 2:1 ratios [13]. This selectivity pattern indicates that the CDC reaction occurs at the most sterically accessible position on the aromatic ring.
The oxidative addition of aryl halides to palladium(0) complexes containing tri-tert-butylphosphine has been extensively studied to understand the enhanced reactivity toward aryl chlorides [20] [21] . The strong electron-donating properties of tri-tert-butylphosphine significantly accelerate the oxidative addition process, enabling reactions to proceed at room temperature.
Electronic Effects on Oxidative Addition:
The low Tolman Electronic Parameter value of tri-tert-butylphosphine (2055-2056 cm⁻¹) reflects its strong σ-donor character, which stabilizes the electron-deficient palladium center during oxidative addition [23]. This electronic effect is particularly pronounced for less reactive aryl chlorides, where the enhanced electron density at palladium facilitates the bond-breaking process.
Kinetic Studies:
Substrate | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) |
---|---|---|---|
Aryl iodides | 25 | 1.2 × 10³ | 8.5 |
Aryl bromides | 25 | 3.8 × 10² | 12.2 |
Aryl chlorides | 25 | 2.1 × 10¹ | 18.7 |
Aryl chlorides (with P(t-Bu)₃) | 25 | 1.8 × 10² | 14.3 |
The reductive elimination process in palladium complexes containing tri-tert-butylphosphine has been studied through both experimental and computational approaches [20] [21]. The bulky nature of the phosphine ligands promotes reductive elimination by destabilizing the palladium(II) intermediates and facilitating the formation of carbon-carbon bonds.
Mechanistic Insights:
Studies of stoichiometric reductive elimination from palladium(II) complexes have revealed that the process follows first-order kinetics with respect to the palladium complex [21]. The rate constants for reductive elimination are significantly enhanced in the presence of tri-tert-butylphosphine compared to less bulky phosphine ligands.
Temperature and Solvent Effects:
The reductive elimination process is highly temperature-dependent, with rate constants increasing exponentially with temperature [21]. In toluene at 50°C, the observed rate constant for reductive elimination is 5.0 × 10⁻⁴ s⁻¹, while at 80°C, the rate increases to approximately 2.1 × 10⁻³ s⁻¹.
The coordination behavior of tri-tert-butylphosphine in palladium complexes has been studied through nuclear magnetic resonance spectroscopy and kinetic measurements [21] [7]. The strong σ-donor character of the phosphine promotes tight binding to the palladium center, but the bulky nature of the ligand can influence the coordination equilibria.
Ligand Exchange Studies:
Variable-temperature nuclear magnetic resonance studies have revealed that ligand exchange in bis(tri-tert-butylphosphine)palladium(0) complexes occurs through a dissociative mechanism [7]. The activation energy for ligand dissociation is approximately 15.2 kcal/mol, reflecting the strong palladium-phosphorus bond.
Catalytic Implications:
The tight binding of tri-tert-butylphosphine to palladium has important implications for catalytic turnover. While the strong coordination enhances catalyst stability and prevents deactivation through ligand loss, it can also slow certain steps in the catalytic cycle that require ligand dissociation [7].
Comparative Ligand Binding Studies:
Ligand | Binding Constant (M⁻¹) | Dissociation Rate (s⁻¹) | Association Rate (M⁻¹s⁻¹) |
---|---|---|---|
P(t-Bu)₃ | 2.1 × 10⁶ | 1.2 × 10⁻⁴ | 2.5 × 10² |
PPh₃ | 1.8 × 10⁴ | 8.7 × 10⁻³ | 1.6 × 10¹ |
PCy₃ | 5.4 × 10⁵ | 3.2 × 10⁻⁴ | 1.7 × 10² |
Flammable;Corrosive